

ENMD-2076 Tartrate in Hematological Malignancies: A Technical Guide

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Compound of Interest

Compound Name: ENMD-2076 Tartrate

Cat. No.: B1671335

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Executive Summary

ENMD-2076 is a potent, orally bioavailable small molecule kinase inhibitor demonstrating significant preclinical and clinical activity in a range of hematological malignancies. Its unique multi-targeted profile, inhibiting both critical cell cycle regulators like Aurora A kinase and key pro-angiogenic and survival pathways involving Flt3, VEGFR, and FGFR, positions it as a promising therapeutic agent. This technical guide provides a comprehensive overview of the core data and methodologies related to the action of ENMD-2076 in hematological cancers, including leukemia, multiple myeloma, and lymphoma.

Mechanism of Action

ENMD-2076 exerts its anti-neoplastic effects through the inhibition of multiple kinase families, leading to a dual attack on tumor proliferation and survival.^{[1][2][3]} Primarily, it is a potent inhibitor of Aurora A kinase, a key regulator of mitosis.^{[1][2]} Its inhibition leads to defects in mitotic spindle formation, cell cycle arrest in the G2/M phase, and subsequent apoptosis.^{[1][4]}

Beyond its effects on mitosis, ENMD-2076 targets several receptor tyrosine kinases crucial for tumor growth, angiogenesis, and survival. These include:

- Fms-like tyrosine kinase 3 (Flt3): Particularly relevant in acute myeloid leukemia (AML), where Flt3 mutations are common oncogenic drivers.^{[1][3][5]} ENMD-2076 effectively inhibits

Flt3 autophosphorylation.[1]

- Vascular Endothelial Growth Factor Receptors (VEGFRs): By inhibiting VEGFR2/KDR and VEGFR3/Flt4, ENMD-2076 disrupts downstream signaling required for angiogenesis, a critical process for tumor growth and metastasis.[1][4]
- Fibroblast Growth Factor Receptors (FGFRs): Inhibition of FGFR1 and FGFR2 further contributes to the anti-angiogenic and anti-proliferative effects of the compound.[1][4]
- Other kinases: ENMD-2076 also shows inhibitory activity against c-Kit, SRC, and PDGFR α . [1][4]

This multi-targeted approach allows ENMD-2076 to simultaneously attack cancer cells directly and disrupt the tumor microenvironment that supports their growth.

Quantitative Data: In Vitro Efficacy

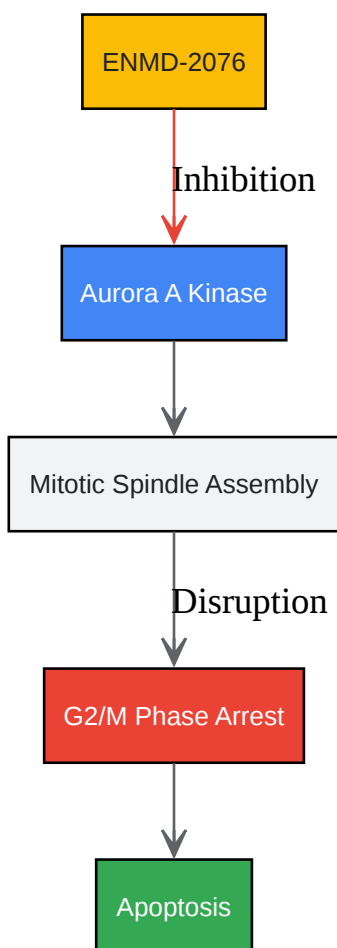
ENMD-2076 has demonstrated potent anti-proliferative activity across a broad range of hematological malignancy cell lines. The half-maximal inhibitory concentration (IC₅₀) values from various studies are summarized below.

Cell Line	Hematological Malignancy	IC50 (μM)	Reference
Leukemia			
MV4-11	Acute Myeloid Leukemia (AML)	0.025	[1]
THP-1	Acute Myeloid Leukemia (AML)	Not explicitly stated, but inhibits Flt3 phosphorylation with an IC50 of 28 nM	[1]
Kasumi-1	Acute Myeloid Leukemia (AML)	Not explicitly stated, but induces growth arrest and apoptosis	[6]
U937	Histiocytic Lymphoma	Not explicitly stated, but induces G2/M arrest and apoptosis	[1]
General (10 human leukemia cell lines)	Leukemia	0.025 - 0.53	[1]
Multiple Myeloma			
IM9	Multiple Myeloma	2.99 - 7.06	[4]
ARH-77	Multiple Myeloma	2.99 - 7.06	[4]
U266	Multiple Myeloma	2.99 - 7.06	[4]
RPMI 8226	Multiple Myeloma	2.99 - 7.06	[4]
MM.1S	Multiple Myeloma	2.99 - 7.06	[4]
MM.1R	Multiple Myeloma	2.99 - 7.06	[4]
NCI-H929	Multiple Myeloma	2.99 - 7.06	[4]

Key Signaling Pathways

ENMD-2076 modulates several critical signaling pathways implicated in the pathogenesis of hematological malignancies.

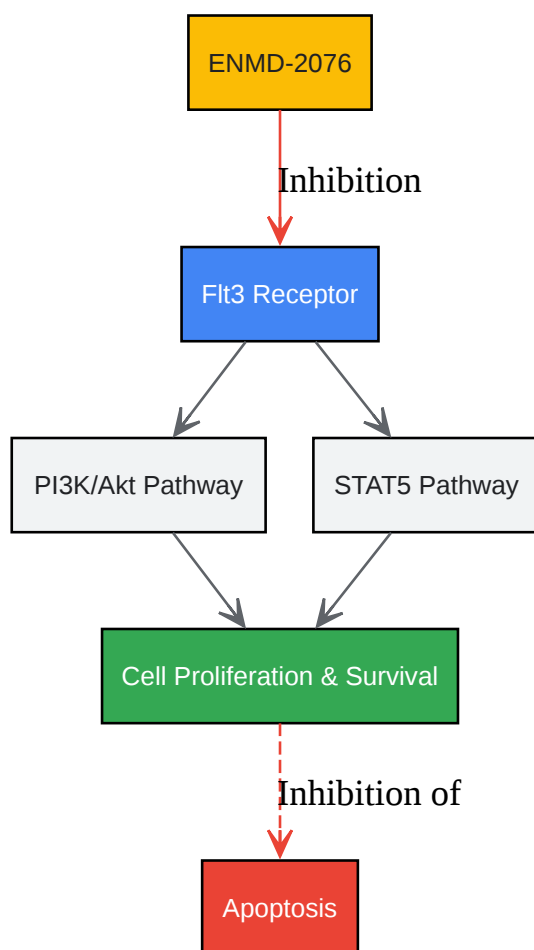
Aurora A Kinase Pathway and Mitotic Arrest



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ENMD-2076 inhibits Aurora A kinase, leading to mitotic arrest and apoptosis.

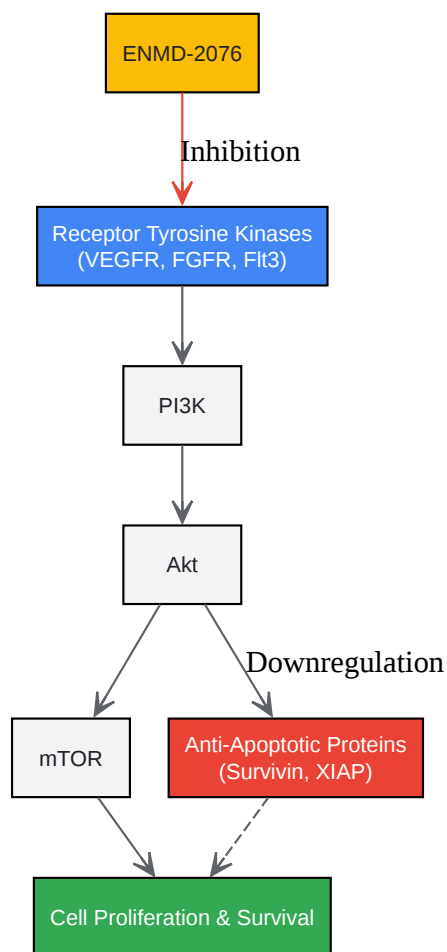
Flt3 Signaling Pathway in AML



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ENMD-2076 blocks Flt3 signaling, a key driver in AML.

PI3K/Akt Survival Pathway



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Inhibition of multiple RTKs by ENMD-2076 dampens PI3K/Akt signaling.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard methodologies used to assess the cytotoxic effects of ENMD-2076.

- **Cell Plating:** Seed hematological cancer cells in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well in 100 μ L of appropriate culture medium.

- **Compound Treatment:** After 24 hours of incubation to allow for cell attachment (for adherent lines) or stabilization, treat the cells with serial dilutions of ENMD-2076 (typically ranging from 0.01 to 10 μ M) or vehicle control (e.g., DMSO).
- **Incubation:** Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by ENMD-2076.

- **Cell Treatment:** Plate cells in 6-well plates and treat with ENMD-2076 at various concentrations (e.g., 1 μ M, 5 μ M) for 24-48 hours.
- **Cell Harvesting:** Collect both adherent and floating cells, wash twice with cold PBS, and resuspend in 1X Annexin V binding buffer.
- **Staining:** Add 5 μ L of FITC-conjugated Annexin V and 5 μ L of Propidium Iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells for 15 minutes at room temperature in the dark.
- **Flow Cytometry Analysis:** Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is employed to investigate the effect of ENMD-2076 on specific protein expression and phosphorylation status.

- **Cell Lysis:** Treat cells with ENMD-2076 as described above, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Relevant primary antibodies include those against phospho-Aurora A, total Aurora A, phospho-Akt, total Akt, phospho-STAT5, total STAT5, cleaved caspase-3, and β-actin (as a loading control).
- **Secondary Antibody and Detection:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Models

Preclinical efficacy of ENMD-2076 is often evaluated using immunodeficient mouse models.

- **Animal Models:** Commonly used strains include NOD/SCID or other immunodeficient mice.
- **Tumor Implantation:** Subcutaneously inject 5-10 x 10⁶ hematological cancer cells (e.g., MV4-11 for AML, NCI-H929 for multiple myeloma) into the flank of the mice.
- **Treatment Initiation:** Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- **Drug Administration:** Administer ENMD-2076 orally, typically at doses ranging from 50 to 200 mg/kg, once daily for a specified period (e.g., 21-28 days). The control group receives the vehicle.

- Tumor Measurement and Monitoring: Measure tumor volume and body weight 2-3 times per week.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis, such as Western blotting or immunohistochemistry for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Clinical Experience

Phase I and II clinical trials have evaluated ENMD-2076 in patients with relapsed or refractory hematological malignancies, including AML and multiple myeloma.[7] These studies have shown that ENMD-2076 is generally well-tolerated, with a manageable side effect profile.[7] Evidence of clinical activity, including reductions in bone marrow blasts and, in some cases, complete or partial responses, has been observed.[7]

Conclusion

ENMD-2076 tartrate is a promising multi-targeted kinase inhibitor with a well-defined mechanism of action against key pathways in hematological malignancies. Its ability to induce cell cycle arrest, apoptosis, and inhibit pro-survival signaling pathways provides a strong rationale for its continued investigation, both as a single agent and in combination with other therapies. The data and protocols presented in this guide offer a foundational resource for researchers and clinicians working to further elucidate the therapeutic potential of ENMD-2076 in the treatment of leukemia, lymphoma, and multiple myeloma.

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